Potent Anticancer Activity: Comparative IC50 Values Against Deoxypergularinine
Antofine (Compound 1a) exhibits significantly superior in vitro cytotoxic potency compared to its close structural analog, deoxypergularinine (Compound 1b). The presence of a methoxy group at the 2-position of Antofine's phenanthrene ring is crucial for this enhanced activity. This difference is quantifiable, with Antofine achieving EC50 values in the low nanogram-per-milliliter range, whereas the potency of deoxypergularinine is notably reduced [1].
| Evidence Dimension | Cytotoxic Potency (EC50) |
|---|---|
| Target Compound Data | EC50 values ranging from 0.16 to 16 ng/mL |
| Comparator Or Baseline | Deoxypergularinine: EC50 values are higher (less potent), indicating reduced activity |
| Quantified Difference | A methoxy group at the 2-position is more favorable for cytotoxic activity than a hydrogen atom [1]. |
| Conditions | In vitro panel of human tumor cell lines, including drug-resistant variants. |
Why This Matters
For researchers focused on maximizing cytotoxic potency, this direct comparison proves Antofine is a demonstrably more active lead compound than deoxypergularinine.
- [1] Su, C. R., et al. (2008). Total synthesis of phenanthroindolizidine alkaloids (+/-)-antofine, (+/-)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity. Bioorganic & Medicinal Chemistry, 16(11), 6233-6241. View Source
